Cas no 87996-55-2 ((4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone)

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone structure
87996-55-2 structure
Product Name:(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
CAS-nummer:87996-55-2
MF:C14H8ClF3O2
MW:300.660333633423
CID:722475
PubChem ID:3021169
Update Time:2025-06-12

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
    • (4-Chlorophenyl)(4-(trifluoromethoxy)-phenyl)methanone
    • (4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
    • 4-CHLORO-4'-TRIFLUOROMETHOXYBENZOPHENONE
    • Methanone,(4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • 4-trifluoromethoxy-4'-chlorobenzophenone
    • EINECS 289-367-8
    • trifluoromethoxy-4 chloro-4' benzophenone
    • (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone (ACI)
    • 87996-55-2
    • 4-Chlorophenyl-4'-(trifluoromethoxy)phenyl ketone
    • DTXSID40236740
    • (4-CHLORO-PHENYL)-(4-TRIFLUOROMETHOXY-PHENYL)-METHANONE
    • Methanone, (4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • DB-006762
    • MFCD04972992
    • AKOS015899582
    • NS00065411
    • 4-(TRIFLUOROMETHOXY)-4'-CHLOROBENZOPHENONE
    • 4'-Chloro-4-trifluoromethoxybenzophenone
    • SCHEMBL3833768
    • MDL: MFCD04972992
    • Inchi: 1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
    • InChI-sleutel: HKXKIYARIGTDNN-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC(OC(F)(F)F)=CC=1)C1C=CC(Cl)=CC=1

Berekende eigenschappen

  • Exacte massa: 300.01600
  • Monoisotopische massa: 300.016
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 26.3A^2

Experimentele eigenschappen

  • Dichtheid: 1.367
  • Kookpunt: 344.7°Cat760mmHg
  • Vlampunt: 132.5°C
  • Brekindex: 1.531
  • PSA: 26.30000
  • LogboekP: 4.46960

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Beveiligingsinformatie

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Douanegegevens

  • HS-CODE:2914700090
  • Douanegegevens:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Prijsmeer >>

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(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Referentie
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Diisopropylethylamine ,  Tripotassium phosphate Solvents: Polyethylene glycol ;  24 h, 120 °C
Referentie
Transition-Metal-Free Carbonylative Suzuki-Miyaura Reactions of Aryl Iodides with Arylboronic Acids Using N-Formylsaccharin as CO Surrogate
Yu, Dezhong; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3102-3107

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Nickel, dibromo(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Acetone ;  8 h, 25 °C
Referentie
Photo-nickel dual catalytic benzoylation of aryl bromides
Schirmer, Tobias Emanuel; et al, Chemical Communications (Cambridge, 2019, 55(72), 10796-10799

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Magnesium ,  Manganate(2-), tetrachloro-, dilithium, (T-4)- Solvents: Tetrahydrofuran ;  3.5 h, 10 °C
2.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referentie
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid
1.2 -
1.3 Reagents: Ammonium formate
1.4 Reagents: Water Solvents: Dichloromethane
Referentie
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Boron trifluoride ,  Hydrofluoric acid
Referentie
Hydrofluoric acid-boron trifluoride catalyzed acylation of trifluoromethoxybenzene
Desbois, Michel, Bulletin de la Societe Chimique de France, 1986, (6), 885-90

Productiemethode 8

Reactievoorwaarden
1.1 Solvents: Diethyl ether
1.2 Reagents: Sulfuric acid Solvents: Water
Referentie
Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity
Boger, Manfred; et al, Pest Management Science, 2001, 57(2), 191-202

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Referentie
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Bis(pinacolato)diborane Solvents: N-Methyl-2-pyrrolidone ;  30 h, 100 °C
Referentie
B2pin2-catalyzed oxidative cleavage of a C=C double bond with molecular oxygen
Cheng, Zhen; et al, Organic Chemistry Frontiers, 2019, 6(6), 841-845

Productiemethode 11

Reactievoorwaarden
1.1 -
2.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Referentie
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  4 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Referentie
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Productiemethode 13

Reactievoorwaarden
1.1 -
1.2 Reagents: Hydrofluoric acid
1.3 Reagents: Boron trifluoride
1.4 Reagents: Water Solvents: Dichloromethane
Referentie
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid
2.1 -
2.2 Reagents: Hydrofluoric acid
2.3 Reagents: Boron trifluoride
2.4 Reagents: Water Solvents: Dichloromethane
Referentie
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Raw materials

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Preparation Products

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Gerelateerde literatuur

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